tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride

Enantioselective synthesis Chiral drug discovery Absolute configuration

tert-Butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride (CAS 2198942-37-7) is a chiral, enantiopure spirocyclic amine building block featuring the conformationally rigid 2-azaspiro[3.3]heptane scaffold, with the amine protected as its tert-butyl carbamate (Boc) and isolated as the hydrochloride salt. The 2-azaspiro[3.3]heptane core has been validated as a three-dimensional piperidine surrogate in medicinal chemistry, offering distinct physicochemical properties including altered lipophilicity, aqueous solubility, and metabolic stability profiles relative to the six-membered heterocycle it replaces.

Molecular Formula C11H21ClN2O2
Molecular Weight 248.75 g/mol
Cat. No. B8244837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride
Molecular FormulaC11H21ClN2O2
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC12CNC2.Cl
InChIInChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H/t8-;/m1./s1
InChIKeyQTXMFFUWXQNVDP-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate hydrochloride: Chiral Spirocyclic Building Block for Enantioselective Drug Discovery


tert-Butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride (CAS 2198942-37-7) is a chiral, enantiopure spirocyclic amine building block featuring the conformationally rigid 2-azaspiro[3.3]heptane scaffold, with the amine protected as its tert-butyl carbamate (Boc) and isolated as the hydrochloride salt . The 2-azaspiro[3.3]heptane core has been validated as a three-dimensional piperidine surrogate in medicinal chemistry, offering distinct physicochemical properties including altered lipophilicity, aqueous solubility, and metabolic stability profiles relative to the six-membered heterocycle it replaces [1]. This specific (7R)-configured enantiomer provides a defined stereochemical vector for the asymmetric construction of chiral drug candidates, differentiating it from its (7S) counterpart and racemic mixtures [2].

Why Generic Substitution of tert-Butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate hydrochloride with Closest Analogs Fails in Scientific Procurement


This compound cannot be indiscriminately substituted with the (7S)-enantiomer (CAS 2514705-26-9), the racemate (CAS 1801767-45-2), the free base (CAS 1352546-72-5), or piperidine-based alternatives without compromising experimental outcomes. The (7R) absolute configuration determines the three-dimensional orientation of the amine vector when incorporated into chiral drug candidates; using the opposite enantiomer or racemate can lead to divergent target binding, altered pharmacokinetics, or regulatory complications [1]. The hydrochloride salt form provides crystalline solid-state handling and defined stoichiometry versus the free base, which exists as a low-viscosity material more challenging to weigh accurately . Most critically, the 2-azaspiro[3.3]heptane scaffold itself imposes quantifiable, and sometimes counterintuitive, changes in solubility, lipophilicity, and metabolic stability compared to the piperidine rings it replaces—substituting back to a piperidine building block would revert these engineered property shifts [2].

Quantitative Differentiation Evidence for tert-Butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate hydrochloride Versus Closest Comparators


Enantiomeric Configuration: (7R) vs. (7S) – Absolute Stereochemistry Dictates Downstream Chiral Drug Candidate Identity

The (7R)-configured enantiomer (CAS 2198942-37-7) and the (7S)-configured enantiomer (CAS 2514705-26-9) are chemically identical (same molecular formula C₁₁H₂₁ClN₂O₂, same MW 248.75) but represent non-superimposable mirror images that produce diastereomeric products when incorporated into chiral environments . The (7R) enantiomer is supplied at ≥97% purity (Aladdin) to 98% purity (CymitQuimica/Fluorochem), while the (7S) enantiomer is also available at 98% purity (Leyan) . In the asymmetric synthesis patent literature, enantiopure 2-azaspiro[3.3]heptane building blocks are used to construct stereochemically defined drug candidates where the spiro carbon serves as a chiral center; using the wrong enantiomer would invert the three-dimensional presentation of the amine-derived substituent, potentially abolishing target engagement or generating an undesired stereoisomer requiring separation [1].

Enantioselective synthesis Chiral drug discovery Absolute configuration

Hydrochloride Salt vs. Free Base: Crystalline Solid Enables Accurate Stoichiometric Weighing and Long-Term Cold Storage

The hydrochloride salt (CAS 2198942-37-7, MW 248.75) is a crystalline solid with a defined storage condition of 2–8°C (wet ice shipping) as specified by the vendor . In contrast, the corresponding free base (tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate, CAS 1352546-72-5, MW 212.29) lacks the hydrochloride counterion and is typically handled as a low-viscosity oil or amorphous material at ambient temperature, making precise milligram-scale weighing for reaction stoichiometry more error-prone . The HCl salt form provides a +36.46 Da mass increment (1 eq. HCl) with defined stoichiometry (C₁₁H₂₀N₂O₂·HCl), ensuring that each mole of building block delivers exactly one equivalent of the free amine after basic workup or in situ neutralization. Additionally, the HCl salt specification of 2–8°C storage is compatible with standard laboratory cold-chain logistics, whereas free amines are generally more susceptible to oxidative degradation and CO₂ absorption during prolonged storage .

Solid-state handling Salt form selection Chemical procurement

2-Azaspiro[3.3]heptane Scaffold vs. Piperidine: ~11-Fold Reduction in Kinetic Aqueous Solubility Quantified in a Direct Comparative Study

In a controlled head-to-head comparison, Kirichok et al. (2023) measured the experimental kinetic solubility of matched model compounds in phosphate-buffered saline (PBS) at pH 7.4. The piperidine-containing reference compound (57, bupivacaine analogue) exhibited a kinetic solubility of 136 μM, while the 2-azaspiro[3.3]heptane analogue (58) showed a markedly reduced solubility of only 12 μM—representing an approximately 11.3-fold decrease [1]. The 1-azaspiro[3.3]heptane analogue (59) displayed a nearly identical solubility of 13 μM, confirming that the solubility reduction is a class-level feature of the azaspiro[3.3]heptane scaffold rather than being regioisomer-specific [1]. This solubility penalty must be weighed against other property gains when selecting 2-azaspiro[3.3]heptane building blocks over conventional piperidine-based intermediates in library design [2].

Kinetic solubility Spirocyclic scaffold Piperidine bioisostere

2-Azaspiro[3.3]heptane Scaffold vs. Piperidine: ~3.8-Fold Higher Intrinsic Clearance in Human Liver Microsomes Quantified

In the same comparative study by Kirichok et al. (2023), metabolic stability was assessed in human liver microsomes (HLM). The piperidine reference compound (57) demonstrated an intrinsic clearance (CLint) of 14 μL min⁻¹ mg⁻¹, whereas the 2-azaspiro[3.3]heptane analogue (58) exhibited a substantially elevated CLint of 53 μL min⁻¹ mg⁻¹—a 3.8-fold increase indicating faster hepatic metabolism [1]. The corresponding half-life (t₁/₂) was 31 minutes for the 2-azaspiro[3.3]heptane analogue. Notably, the 1-azaspiro[3.3]heptane regioisomer (59) showed an intermediate CLint of 32 μL min⁻¹ mg⁻¹ with a longer t₁/₂ of 52 minutes, establishing a rank order of metabolic stability: piperidine > 1-azaspiro[3.3]heptane > 2-azaspiro[3.3]heptane [1]. This metabolic liability of the 2-azaspiro scaffold relative to both piperidine and the 1-aza isomer is a critical consideration when selecting building blocks for lead optimization programs where metabolic stability is a key design parameter [2].

Metabolic stability Intrinsic clearance Human liver microsomes

2-Azaspiro[3.3]heptane vs. Piperidine: Lipophilicity Direction and Magnitude Depend on N-Linked vs. C-Linked Attachment Mode

Degorce et al. (2019) conducted a comprehensive matched molecular pair analysis (MMPA) of the AstraZeneca compound collection to quantify the lipophilicity change upon replacing six-membered heterocycles with azaspiro[3.3]heptanes. For N-linked 2-azaspiro[3.3]heptanes (where the spiro nitrogen is directly attached to the remainder of the molecule as in the target compound after Boc deprotection), logD7.4 increased by +0.2 to +0.5 log units relative to the parent piperidine—an exception to the general trend of logD lowering observed for 2-oxa-6-azaspiro[3.3]heptanes (ΔlogD7.4 = −0.17 to −0.75) and 2,6-diazaspiro[3.3]heptanes (ΔlogD7.4 = −0.15 to −1.12) [1]. For C-linked 2-azaspiro[3.3]heptanes (NMe aryl), the opposite effect was observed: ΔlogD7.4 = −0.93 ± 0.12 (N = 21 matched pairs), attributed to increased basicity of the spiro-nitrogen [1]. This attachment-mode dependence means that the lipophilicity outcome of incorporating the target compound cannot be assumed from spirocyclic class averages and must be evaluated in the specific N-linked context after Boc deprotection and coupling .

Lipophilicity logD7.4 Matched molecular pair analysis

Recommended Procurement-Driven Application Scenarios for tert-Butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate hydrochloride


Enantioselective Synthesis of Chiral Drug Candidates Requiring Defined (R)-Configuration at the Spiro Carbon

Programs synthesizing stereochemically precise drug candidates—particularly those targeting chiral binding pockets in kinases, GPCRs, or proteases—should procure the (7R)-enantiomer specifically rather than the (7S) or racemic alternatives. The (7R) configuration ensures that the amine vector emerging from the spiro scaffold occupies the intended region of three-dimensional chemical space, as demonstrated in asymmetric synthesis patents where enantiopure 2-azaspiro[3.3]heptane intermediates are used to construct single-enantiomer APIs [1]. Using the racemate (CAS 1801767-45-2) would necessitate chiral chromatographic separation post-coupling, adding cost and reducing overall yield.

Parallel Synthesis and Compound Library Production Requiring Accurate Solid-Phase Weighing and Automated Dispensing

For high-throughput parallel synthesis and DNA-encoded library (DEL) production, the hydrochloride salt form of the (7R)-enantiomer is preferred over the free base due to its crystalline solid morphology, which enables accurate automated powder dispensing at sub-milligram scale. The defined storage condition of 2–8°C with wet ice shipping ensures compound integrity over extended library production campaigns . This physical form advantage directly reduces weighing variance in 96- or 384-well plate formats compared to the free base oil.

Lead Optimization Programs Seeking to Increase Lipophilicity While Maintaining Conformational Rigidity

In lead optimization campaigns where the objective is to increase logD7.4 (e.g., to enhance membrane permeability or blood–brain barrier penetration), the N-linked 2-azaspiro[3.3]heptane scaffold of the target compound—after Boc deprotection—provides a predictable ΔlogD7.4 increase of +0.2 to +0.5 versus the corresponding piperidine [2]. This is a unique property among azaspiro[3.3]heptane subclasses, as all other variants (2-oxa-6-aza, 2,6-diaza, C-linked 2-aza) decrease logD. Medicinal chemistry teams can exploit this to dial in lipophilicity while simultaneously gaining the conformational restriction benefits of the spiro scaffold.

Fragment-Based Drug Discovery Exploiting Orthogonal Boc Protection for Iterative Functionalization

The N-Boc protecting group on the (7R)-2-azaspiro[3.3]heptan-7-amine scaffold enables orthogonal deprotection strategies in fragment growing and merging campaigns. The Boc group can be selectively removed under acidic conditions (TFA or HCl/dioxane) while leaving other protecting groups (e.g., Cbz, Fmoc) intact, as established by silica gel-catalyzed selective deprotection studies [3]. This orthogonality is critical for multi-step fragment elaboration where the spirocyclic amine must be unveiled at a specific synthetic stage without disturbing other functional handles.

Quote Request

Request a Quote for tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.